molecular formula C15H18FNO4 B2631014 1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1551287-44-5

1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2631014
CAS No.: 1551287-44-5
M. Wt: 295.31
InChI Key: XANRGZSRRVRXGN-UHFFFAOYSA-N
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Description

The compound “1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .


Synthesis Analysis

The synthesis of this compound involves the use of the Boc group as a protective group for the amino group . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .


Molecular Structure Analysis

The molecular formula of this compound is C12H21NO4 . The Boc group in the compound provides stability and protects the amino group during synthesis .


Chemical Reactions Analysis

The Boc group in the compound is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 243.30 . The compound should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Natural Analogs and Derivatives

Dembitsky (2006) reviewed over 260 naturally occurring neo fatty (carboxylic) acids, neo alkanes, and their analogs and derivatives, demonstrating different biological activities. These metabolites, including synthetic compounds with tertiary butyl groups, show potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. The review also discusses the application of some neo fatty acid derivatives in cosmetic, agronomic, and pharmaceutical industries, indicating a broader scope for the use of complex carboxylic acids in scientific research and development (Dembitsky, 2006).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) highlighted the significant impact of carboxylic acids, like 1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, on microbial inhibitors. These acids, often used as food preservatives, exhibit inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. The review suggests metabolic engineering strategies to enhance microbial tolerance against these compounds, providing insights into overcoming challenges in biotechnological applications involving carboxylic acids (Jarboe et al., 2013).

Biological Activity of Carboxylic Acids

Godlewska-Żyłkiewicz et al. (2020) reviewed the effect of structural differences in selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. This study helps to understand how modifications in the carboxylic acid structure, such as the addition of fluoro or tert-butoxycarbonyl groups, can alter biological activities, offering a pathway to design more effective compounds for various applications, including drug development and agricultural practices (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Biological Activity of 1-Indanones

Turek et al. (2017) discussed the synthesis of 1-indanones, including methods that utilize carboxylic acids and their derivatives as starting materials. The review covers studies on the biological activity of 1-indanones and their derivatives, which are known for their potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. This research underscores the potential of complex carboxylic acids in synthesizing biologically active compounds with wide-ranging applications in medicine and pest control (Turek et al., 2017).

Levulinic Acid in Drug Synthesis

Zhang et al. (2021) reviewed the application of levulinic acid, a biomass-derived carboxylic acid, in drug synthesis. This review highlights the versatility and economic benefits of using carboxylic acids like levulinic acid in pharmaceutical manufacturing, reducing costs and simplifying synthesis steps. It provides a comprehensive overview of the use of carboxylic acids in developing medical materials and treatments, demonstrating the wide-ranging applicability of these compounds in the biobased economy (Zhang et al., 2021).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . In case of contact with skin, wash with plenty of soap and water .

Properties

IUPAC Name

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANRGZSRRVRXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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